Cas no 897482-16-5 (4,6-difluoro-2-4-(2-nitrobenzoyl)piperazin-1-yl-1,3-benzothiazole)

4,6-Difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a fluorinated benzothiazole derivative featuring a nitrobenzoyl-substituted piperazine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for bioactive molecule development. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the nitrobenzoyl group may contribute to electron-withdrawing effects, influencing reactivity and binding interactions. The benzothiazole core offers structural rigidity, potentially improving target selectivity. This compound is suited for applications in drug discovery, particularly in the design of enzyme inhibitors or receptor modulators, where its unique structural features enable precise molecular tuning. Handling requires standard laboratory precautions due to its synthetic intermediate nature.
4,6-difluoro-2-4-(2-nitrobenzoyl)piperazin-1-yl-1,3-benzothiazole structure
897482-16-5 structure
Product Name:4,6-difluoro-2-4-(2-nitrobenzoyl)piperazin-1-yl-1,3-benzothiazole
CAS No:897482-16-5
MF:C18H14F2N4O3S
MW:404.390569210052
CID:5480115
Update Time:2025-06-12

4,6-difluoro-2-4-(2-nitrobenzoyl)piperazin-1-yl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • Methanone, [4-(4,6-difluoro-2-benzothiazolyl)-1-piperazinyl](2-nitrophenyl)-
    • 4,6-difluoro-2-4-(2-nitrobenzoyl)piperazin-1-yl-1,3-benzothiazole
    • Inchi: 1S/C18H14F2N4O3S/c19-11-9-13(20)16-15(10-11)28-18(21-16)23-7-5-22(6-8-23)17(25)12-3-1-2-4-14(12)24(26)27/h1-4,9-10H,5-8H2
    • InChI Key: NJMUODHVHQKFME-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=NC3=C(F)C=C(F)C=C3S2)CC1)(C1=CC=CC=C1[N+]([O-])=O)=O

Experimental Properties

  • Density: 1.515±0.06 g/cm3(Predicted)
  • Boiling Point: 594.1±60.0 °C(Predicted)
  • pka: 3.51±0.10(Predicted)

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Additional information on 4,6-difluoro-2-4-(2-nitrobenzoyl)piperazin-1-yl-1,3-benzothiazole

Comprehensive Overview of 4,6-Difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS No. 897482-16-5)

The compound 4,6-difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS No. 897482-16-5) is a highly specialized benzothiazole derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a difluoro-substituted benzothiazole core and a nitrobenzoyl-piperazine moiety, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role as a kinase inhibitor or fluorescence probe, aligning with current trends in targeted therapy and diagnostic imaging.

In recent years, the demand for fluorinated heterocycles like 4,6-difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole has surged due to their enhanced bioavailability and metabolic stability. This compound’s nitroaromatic group and piperazine linker contribute to its versatility in medicinal chemistry, particularly in designing CNS-active compounds or anticancer agents. A 2023 study highlighted its potential as a scaffold for EGFR inhibitors, addressing a key search query among oncology researchers.

The synthesis of CAS No. 897482-16-5 typically involves multi-step reactions, including nucleophilic aromatic substitution and amide coupling. Its benzothiazole core is known for photophysical properties, making it relevant to OLED materials—a trending topic in renewable energy forums. Analytical characterization via HPLC-MS and NMR confirms its high purity (>98%), a critical factor for bioactivity studies frequently asked about in academic circles.

From an SEO perspective, this compound intersects with popular searches such as "fluorinated benzothiazole applications" and "nitrobenzoyl-piperazine derivatives." Its CAS registry number (897482-16-5) is often queried alongside "structure-activity relationship" or "supplier databases," reflecting industrial interest. Notably, its lipophilicity (LogP ~3.2) and hydrogen bond acceptors (5) meet Lipinski’s rule criteria—a frequent discussion point in drug design communities.

Environmental and regulatory considerations for 4,6-difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole emphasize biodegradability studies, aligning with the "green chemistry" trend. While not classified as hazardous, proper handling protocols for nitro compounds are advised. The compound’s thermal stability (decomposition >250°C) also makes it suitable for high-temperature applications, a niche searched in material science forums.

Future research directions may explore its structure-optimization for improved blood-brain barrier permeability—a hot topic in neurodegenerative disease research. Patent landscapes reveal growing IP activity around benzothiazole-based therapeutics, with CAS No. 897482-16-5 cited in several provisional filings. This positions the compound as a promising candidate for next-gen small-molecule drugs.

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